

# Application Notes and Protocols for PF-07038124 In Vitro Assays

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## Compound of Interest

Compound Name: PF-07038124

Cat. No.: B10827956

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These application notes provide detailed protocols for in vitro assays to characterize the activity of **PF-07038124**, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following protocols are designed to enable the assessment of its biochemical and cell-based activity, particularly its impact on immune cell function.

## Introduction

**PF-07038124** is an oxaborole-based small molecule inhibitor of phosphodiesterase 4 (PDE4), with high selectivity for the PDE4B2 isoform. By inhibiting PDE4, **PF-07038124** prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. Elevated intracellular cAMP levels lead to the suppression of pro-inflammatory mediators, making PDE4 inhibitors a therapeutic target for inflammatory skin diseases such as atopic dermatitis and plaque psoriasis.<sup>[1][2][3][4][5]</sup> **PF-07038124** has demonstrated immunomodulatory activity in T-cell-based assays, including the inhibition of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).<sup>[2][4][6]</sup>

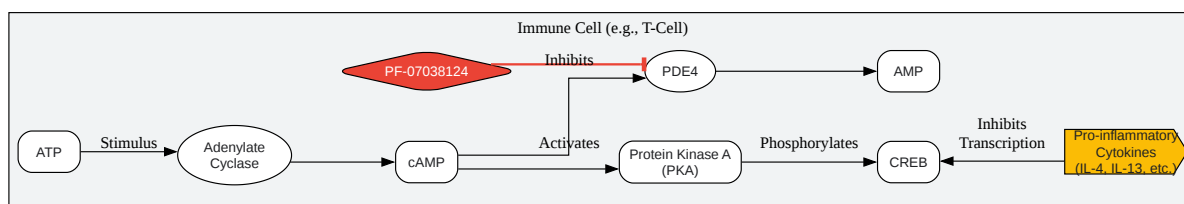
## Data Presentation

### Table 1: In Vitro Inhibitory Activity of PF-07038124

Target	IC50 (nM)	Assay Type
PDE4B2	0.5	Biochemical Assay
IL-13	125	Cell-Based Cytokine Inhibition
IL-4	4.1	Cell-Based Cytokine Inhibition
IFN $\gamma$	1.06	Cell-Based Cytokine Inhibition

Data sourced from MedchemExpress.[1]

## Signaling Pathway



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Caption: Mechanism of action of **PF-07038124**.

## Experimental Protocols

### PDE4B2 Biochemical Inhibition Assay

This protocol describes a fluorescence polarization (FP) assay to determine the in vitro inhibitory activity of **PF-07038124** against the PDE4B2 enzyme.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM) by PDE4B2. The product, AMP-FAM, is captured by a binding

agent, resulting in a high fluorescence polarization signal. Inhibition of PDE4B2 by **PF-07038124** leads to a decrease in the FP signal.

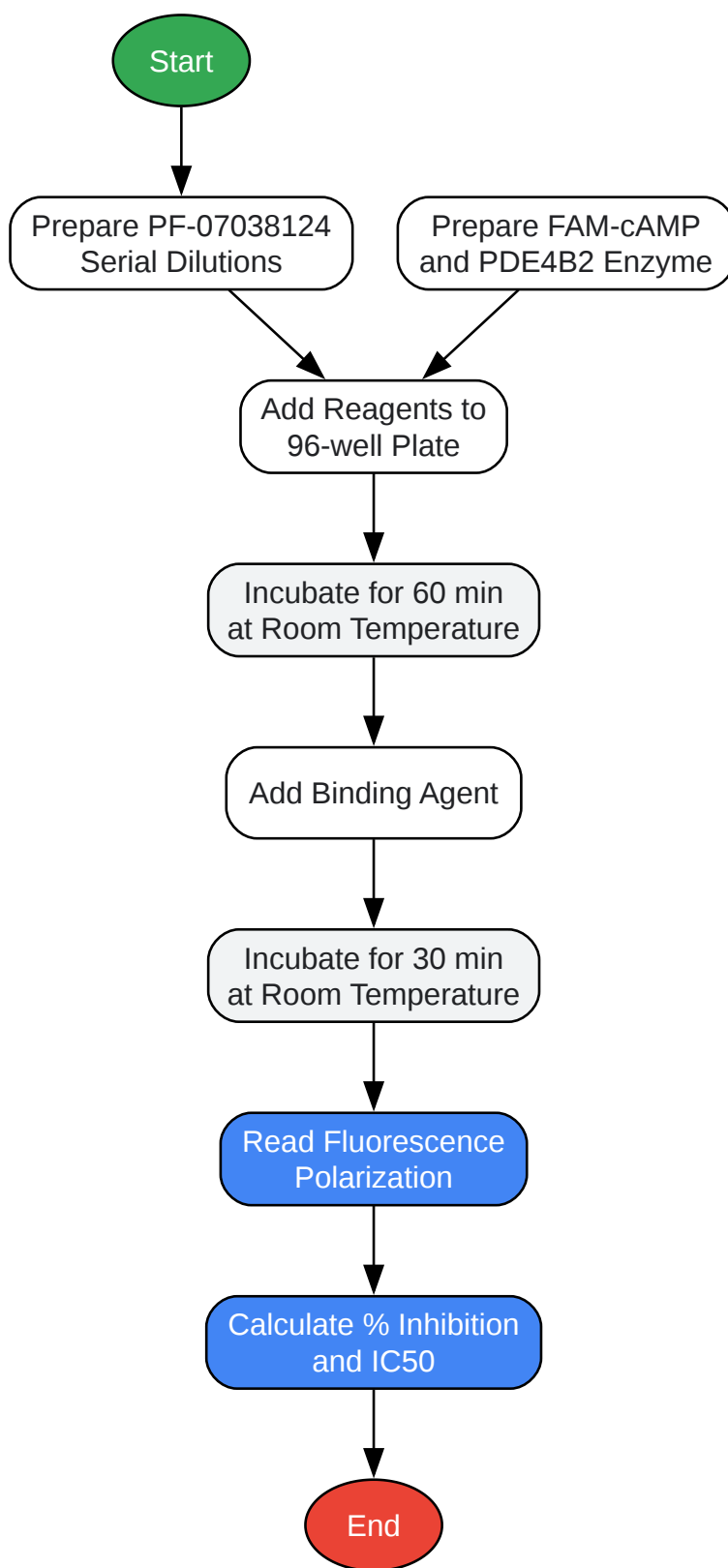
Materials:

- Recombinant human PDE4B2 enzyme
- FAM-Cyclic-3',5'-AMP
- PDE Assay Buffer
- Binding Agent
- **PF-07038124**
- 96-well black, low-binding microtiter plates
- Fluorescence polarization plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **PF-07038124** in PDE Assay Buffer containing a final concentration of 1% DMSO.
- Reagent Preparation:
  - Dilute FAM-Cyclic-3',5'-AMP to the working concentration in PDE Assay Buffer.
  - Dilute recombinant PDE4B2 to the working concentration in PDE Assay Buffer.
- Assay Plate Setup:
  - Add 25 µL of the diluted FAM-Cyclic-3',5'-AMP to all wells.
  - Add 5 µL of the **PF-07038124** serial dilutions or vehicle control (1% DMSO in PDE Assay Buffer) to the respective wells.
  - To initiate the reaction, add 20 µL of the diluted PDE4B2 enzyme to all wells except the "no enzyme" control. Add 20 µL of PDE Assay Buffer to the "no enzyme" control wells.

- Incubation: Incubate the plate at room temperature for 60 minutes.
- Binding Agent Addition: Add 100  $\mu$ L of the diluted Binding Agent to all wells.
- Second Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.
- Measurement: Read the fluorescence polarization on a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **PF-07038124** and determine the IC<sub>50</sub> value using a suitable software.



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Caption: Workflow for the PDE4B2 biochemical assay.

## Cell-Based cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to **PF-07038124** in a cellular context.

**Principle:** This assay utilizes a cell line (e.g., HEK293T) engineered to express a reporter that generates a luminescent or fluorescent signal in response to changes in intracellular cAMP concentration. **PF-07038124** will inhibit the endogenous PDE4, leading to an accumulation of cAMP and a corresponding change in the reporter signal.

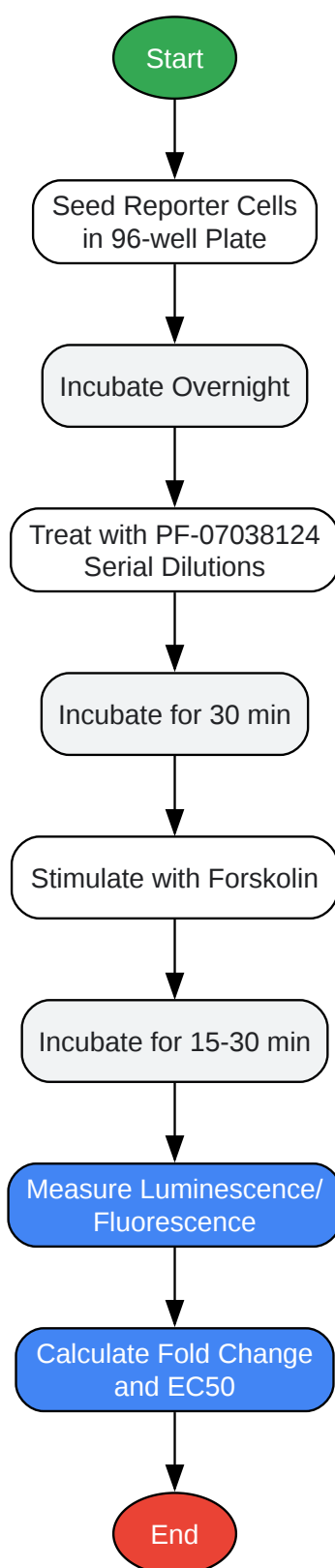
**Materials:**

- HEK293T cells expressing a cAMP reporter (e.g., GloSensor™)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Forskolin (an adenylate cyclase activator)
- **PF-07038124**
- 96-well white, clear-bottom cell culture plates
- Luminometer or fluorescence plate reader

**Procedure:**

- **Cell Seeding:** Seed the reporter cells in a 96-well plate at a predetermined density and incubate overnight.
- **Compound Treatment:**
  - Prepare serial dilutions of **PF-07038124** in cell culture medium.
  - Remove the old medium from the cells and add the compound dilutions.
  - Incubate for a specified time (e.g., 30 minutes).
- **cAMP Stimulation:**

- Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
- Signal Detection:
  - Following a short incubation (e.g., 15-30 minutes), measure the luminescent or fluorescent signal according to the reporter system's instructions.
- Data Analysis:
  - Normalize the signal to a vehicle control and calculate the fold change in cAMP levels.
  - Determine the EC50 of **PF-07038124** for cAMP accumulation.



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Caption: Workflow for the cell-based cAMP assay.



## T-Cell Cytokine Inhibition Assay

This protocol is for assessing the immunomodulatory effect of **PF-07038124** by measuring the inhibition of cytokine production from activated T-cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated to produce cytokines. The ability of **PF-07038124** to inhibit the release of pro-inflammatory cytokines (e.g., IL-4, IL-13, IFN $\gamma$ ) is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

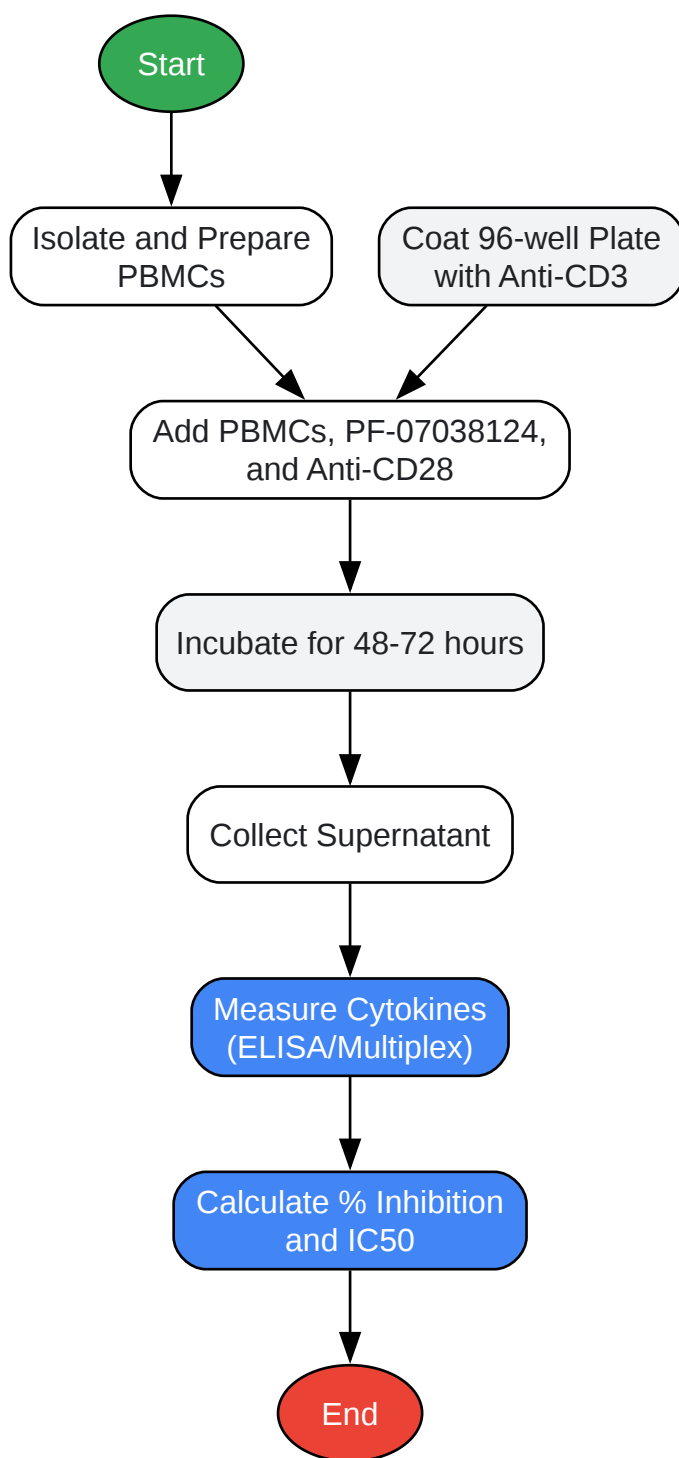
### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
- **PF-07038124**
- 96-well cell culture plates
- ELISA or multiplex assay kits for IL-4, IL-13, and IFN $\gamma$

### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood and resuspend in complete RPMI-1640 medium.
- Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate to remove unbound antibody.
- Assay Setup:
  - Add the PBMC suspension to the coated plate.
  - Add serial dilutions of **PF-07038124** or vehicle control.
  - Add soluble anti-CD28 antibody to all wells to co-stimulate the T-cells.

- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- Cytokine Measurement:
  - Perform ELISA or a multiplex assay on the collected supernatants to quantify the concentrations of IL-4, IL-13, and IFN $\gamma$  according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of each cytokine at different concentrations of **PF-07038124**.
  - Determine the IC<sub>50</sub> value for the inhibition of each cytokine.



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Caption: Workflow for T-cell cytokine inhibition assay.

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